tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate physical properties
tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate physical properties
An In-Depth Technical Guide to the Physical Properties of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate
Executive Summary: This document provides a comprehensive technical overview of the physical, chemical, and analytical properties of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. As a key building block in modern medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents, a thorough understanding of its characteristics is essential for researchers, synthetic chemists, and drug development professionals. This guide outlines its structural features, physicochemical parameters, detailed analytical protocols for identity and purity confirmation, and best practices for safe handling and storage. The methodologies described are grounded in established laboratory practice to ensure reliability and reproducibility in a research and development setting.
Introduction and Strategic Importance
The indazole scaffold is a privileged heterocyclic motif frequently employed in the design of bioactive molecules due to its ability to form key hydrogen bonding interactions with biological targets.[1][2][3] Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate has emerged as a strategically important intermediate in the synthesis of complex pharmaceutical candidates.[4][5]
The molecule's utility is derived from three key structural features:
-
The Indazole Core: Provides the fundamental bicyclic structure known for a wide range of pharmacological activities.[3]
-
The Bromine Moiety: Serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
-
The tert-butoxycarbonyl (Boc) Group: Acts as a robust protecting group for the indazole nitrogen, preventing unwanted side reactions and allowing for regioselective functionalization. It can be removed under specific acidic conditions, revealing the N-H for subsequent reactions.[1]
This guide serves to consolidate the known and predicted properties of this compound and establish standardized protocols for its characterization.
Molecular Structure and Identification
The unambiguous identification of this intermediate is the first step in any synthetic workflow. The fundamental identification details are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | tert-butyl 5-bromo-3-methylindazole-1-carboxylate | [6] |
| CAS Number | 552331-49-4 | [5] |
| Molecular Formula | C₁₃H₁₅BrN₂O₂ | [5][6] |
| Molecular Weight | 311.17 g/mol | [5][6] |
| Synonyms | 1-Boc-5-bromo-3-methyl-indazole, 5-Bromo-3-methyl-indazole-1-carboxylic acid tert-butyl ester |[6] |
Caption: 2D structure of tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate.
Physicochemical Properties
The physical properties of a synthetic intermediate dictate its handling, reaction conditions, and purification strategy.
Table 2: Physicochemical Data
| Property | Value / Description | Rationale / Method |
|---|---|---|
| Appearance | Expected to be a white to off-white crystalline solid. | Based on analogues like tert-butyl 5-bromo-4-methyl-1H-indazole-1-carboxylate.[4] |
| XLogP3 | 3.9 | A calculated measure of lipophilicity, indicating poor water solubility and good solubility in organic solvents.[6] |
| Topological Polar Surface Area (TPSA) | 44.1 Ų | A computed value that correlates with passive molecular transport through membranes.[6] |
| Melting Point | Not experimentally reported. A related compound, tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate, melts at 116 °C (389 K).[1][7] | Determination by Differential Scanning Calorimetry (DSC) is recommended. See Protocol 2.1. |
| Boiling Point | Not experimentally determined. A predicted value for a similar chloro-analogue is ~407 °C.[8] | High molecular weight and polarity suggest decomposition would occur before boiling under atmospheric pressure. |
| Solubility | The presence of the tert-butyl group enhances solubility in various organic solvents.[4] | Expected to be soluble in dichloromethane, ethyl acetate, THF, and methanol; poorly soluble in water and hexanes. |
Thermal Properties and Stability
The thermal stability is critical for determining safe operating temperatures for reactions and for long-term storage.
Protocol 2.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Causality: DSC is the gold-standard method for determining the melting point and other thermal transitions of a pure solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting transition, with the onset temperature typically reported as the melting point. This method is highly accurate and requires only a small amount of sample (1-5 mg).
-
Methodology:
-
Accurately weigh 1-3 mg of the compound into an aluminum DSC pan.
-
Crimp the pan with a lid to encapsulate the sample.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a nitrogen atmosphere from 25 °C to a temperature well above the expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).
-
Record the heat flow versus temperature. The onset of the primary endotherm is recorded as the melting point.
-
Self-Validation: The sharpness of the melting peak is an indicator of purity. Impurities typically lead to a broader melting range and a lower melting point.
-
Analytical Characterization and Quality Control
Rigorous analytical characterization is mandatory to confirm the structural integrity and purity of the intermediate, which is paramount in a drug discovery pipeline.
Caption: Standard analytical workflow for chemical intermediate characterization.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Causality: Reverse-phase HPLC is the primary method for assessing the purity of organic compounds. It separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector quantifies the components, and purity is reported as the area percentage of the main peak.
-
Protocol 3.1: Reverse-Phase HPLC Method
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The retention time of the main peak should be consistent. Purity is calculated as the area of the main peak divided by the total area of all peaks.
-
Self-Validation: The method is validated by ensuring a sharp, symmetrical peak for the main component and good resolution from any impurity peaks. Spiking the sample with known starting materials can help identify process-related impurities.
-
Structural Confirmation
Protocol 3.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Causality: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.
-
Methodology:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz).
-
-
Expected ¹H NMR Features:
-
Aromatic region (7-8 ppm): Multiple signals corresponding to the protons on the indazole ring system.
-
Aliphatic region: A sharp singlet for the 3-methyl group (~2.5 ppm) and a large singlet for the nine equivalent protons of the tert-butyl group (~1.7 ppm).[9]
-
-
Expected ¹³C NMR Features:
-
Signals for the aromatic carbons, the methyl carbon, the quaternary and methyl carbons of the Boc group, and a characteristic carbonyl signal (~150-160 ppm) from the carbamate.[9]
-
Protocol 3.2.2: High-Resolution Mass Spectrometry (HRMS)
-
Causality: HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. The presence of bromine provides a distinctive isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which serves as a powerful diagnostic tool.
-
Methodology:
-
Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode.
-
-
Expected Result: The spectrum should show two major peaks for the [M+H]⁺ adduct at m/z values corresponding to C₁₃H₁₆⁷⁹BrN₂O₂⁺ and C₁₃H₁₆⁸¹BrN₂O₂⁺, separated by ~2 Da and in roughly equal abundance. The measured mass should be within 5 ppm of the calculated exact mass.
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues provide a strong basis for hazard assessment.
-
Hazard Identification: Based on related indazole compounds, this substance should be considered harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[10][11][12]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling the compound.[10][13]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11] Avoid generating dust.[13] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][14] Some suppliers recommend refrigerated storage (0-8 °C) to ensure long-term stability.[4][15]
Conclusion
Tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate is a high-value synthetic intermediate whose physical and chemical properties are well-suited for its role in multi-step pharmaceutical synthesis. Its expected solid nature, good solubility in organic solvents, and thermal stability make it amenable to a variety of reaction conditions. The analytical protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and quality of this compound, ensuring the reliability and reproducibility of their synthetic endeavors. Adherence to the safety and handling guidelines is essential for mitigating risks in the laboratory.
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SpringerLink. (2021). Comprehensive analytical and structural characteristics of methyl 3,3‑dimethyl‑2‑(1‑(pent‑4‑en‑1‑yl)‑1H‑indazole‑3‑carboxamido) butanoate (MDMB‑4en‑PINACA). [Link]
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